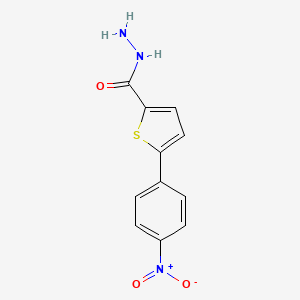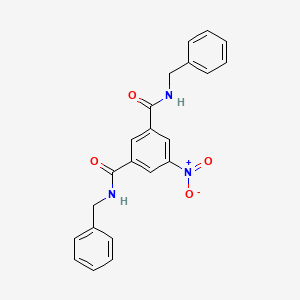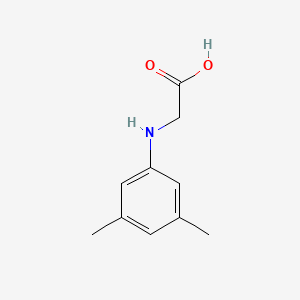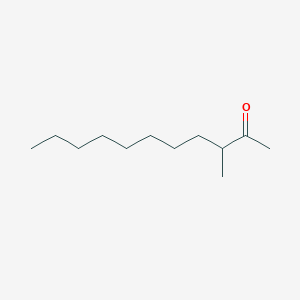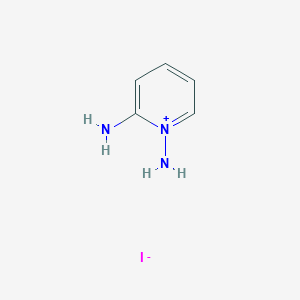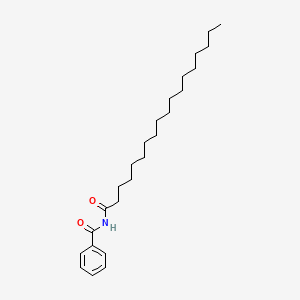![molecular formula C26H44N2O3 B14148519 n-[(2-Methoxyphenyl)carbamoyl]octadecanamide CAS No. 6947-54-2](/img/structure/B14148519.png)
n-[(2-Methoxyphenyl)carbamoyl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide: is a chemical compound with the molecular formula C26H45NO3 It is known for its unique structure, which includes a long octadecanamide chain and a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide typically involves the reaction of octadecanoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-[(2-Hydroxyphenyl)carbamoyl]octadecanamide.
Reduction: Formation of N-[(2-Methoxyphenyl)carbamoyl]octadecanamine.
Substitution: Formation of N-[(2-Substituted phenyl)carbamoyl]octadecanamide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of N-[(2-Methoxyphenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its bioactivity .
相似化合物的比较
Similar Compounds
N-[(2-Methoxyphenyl)carbamoyl]benzoic acid: Similar structure but with a benzoic acid group instead of an octadecanamide chain.
N-[(2-Methoxyphenyl)carbamoyl]methylamine: Similar structure but with a methylamine group instead of an octadecanamide chain.
Uniqueness
N-[(2-Methoxyphenyl)carbamoyl]octadecanamide is unique due to its long hydrophobic octadecanamide chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and surfactant formulations.
属性
CAS 编号 |
6947-54-2 |
|---|---|
分子式 |
C26H44N2O3 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-25(29)28-26(30)27-23-20-18-19-21-24(23)31-2/h18-21H,3-17,22H2,1-2H3,(H2,27,28,29,30) |
InChI 键 |
WJBJHSKWTNKJNY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


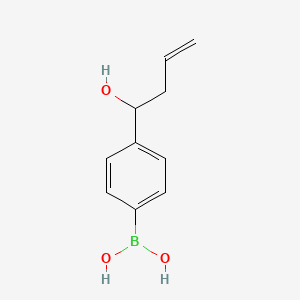
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
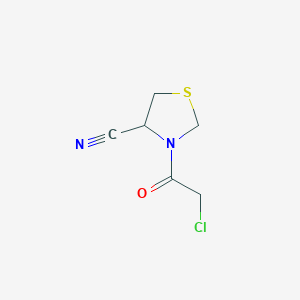
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

